![molecular formula C24H22N4O4 B2694773 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-42-3](/img/structure/B2694773.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Researchers synthesized noble ligands of the compound BDMMBSH (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide. These ligands were used for detecting carcinogenic lead ions (Pb²⁺) via an electrochemical approach. A thin layer of BDMMBSH was deposited on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion). The resulting sensor exhibited high sensitivity (2220.0 pA μM⁻¹ cm⁻²), a low limit of quantification (LOQ) of 320.0 mM, and a low limit of detection (LOD) of 96.0 pM .
- Application : It is usually used for treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis . However, more research is needed to validate its efficacy in clinical settings.
- Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles, structurally related to our compound, have been designed and evaluated for their anticancer effects. While specific data on our compound are lacking, its indole moiety suggests potential in cancer research .
Detection of Carcinogenic Lead (Pb²⁺)
Rheumatoid Arthritis and Osteoarthritis Treatment
Anticancer Evaluation
Mechanism of Action
Action Environment
Environmental factors play a role in drug efficacy and stability. pH, temperature, and other conditions impact its behavior. Stability studies would reveal how it responds to light, humidity, and other external factors.
Remember, this analysis relies on extrapolation and educated hypotheses. For precise insights, further experimental studies are needed. 🧪🔬
: Wu, Z. L., Fang, Y. L., Tang, Y. T., Xiao, M. W., Ye, J., Li, G. X., & Hu, A. X. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm, 7(9), 1708–1715. Link
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-2-10-27-13-18(23(29)25-12-16-8-9-20-21(11-16)32-15-31-20)22-19(14-27)24(30)28(26-22)17-6-4-3-5-7-17/h3-9,11,13-14H,2,10,12,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPMFZVGFRHBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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